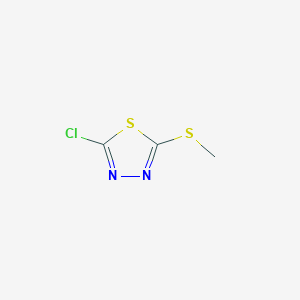
7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one
Übersicht
Beschreibung
The compound 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a derivative of the 1,4-benzodiazepine class, which is known for its anxiolytic properties. Benzodiazepines typically consist of a benzene ring fused to a seven-membered diazepine ring with two nitrogen atoms at positions 1 and 4, often with a second benzene ring attached to the diazepine ring. The presence of a halogen, such as chlorine, is crucial for the pharmacological activity of these compounds .
Synthesis Analysis
The synthesis of benzodiazepine derivatives involves multiple steps, including the formation of intermediate compounds. For instance, the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1,4-benzodiazepine and related compounds starts from a thiolactam and involves treatment with 2-dimethylaminoethyl chloride in the presence of a base . Another method involves the condensation of 5-chloro-2-aminobenzophenone hydrazones with phosgene or chloroformic acid esters, followed by cyclization . Additionally, a technology for the industrial-scale production of 1-methyl-5-phenyl-7-chloro-1,3-dihydro-2H-[1,4]-benzodiazepine-2-one has been developed, which includes the condensation of 2-methylamine-5-chlorobenzophenone with chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be confirmed by X-ray crystallography. For example, the crystal structures of 7-bromo-5-(2'-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one and its hexyl-substituted derivative have been determined, revealing different molecular forms and conformational changes due to proton migration . The conformation of 7-chloro-5-phenyl-d5-3(S)-methyldihydro-1,4-benzodiazepin-2-one in solution has been studied using NMR, showing a quasi-boat conformation .
Chemical Reactions Analysis
Benzodiazepines undergo various chemical reactions depending on the conditions. For example, 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2,2-dioxide, an initial alkaline hydrolysis product of diazepam, can undergo ring-opening reactions and convert to different compounds depending on the pH of the solution . The reaction pathways and kinetics of these transformations provide insights into the stability and reactivity of benzodiazepine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepines are influenced by their molecular structure. The presence of halogen atoms, such as chlorine or bromine, affects the reactivity and intermolecular interactions of these compounds. For instance, the crystal and molecular structure of a 1:1 complex of chloral hydrate and 7-bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one has been studied, showing chains of molecules linked by hydrogen bonds . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of benzodiazepines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Kravtsov et al. (2012) investigated the synthesis and crystal structures of similar benzodiazepin-2-ones, highlighting the impact of different substituents on the molecular structure and conformation. This study offers insights into how slight alterations in molecular structure can significantly influence the assembly mode in crystals (Kravtsov et al., 2012).
- Hameršak et al. (2003) explored the diastereoselective formation and directed homogeneous hydrogenation of related 1,4-benzodiazepin-2-ones. This research is essential for understanding the stereochemistry of these compounds (Hameršak et al., 2003).
Solubility Studies
- Jouyban et al. (2010) reported on the solubility of various 1,4-benzodiazepines in different solvents. This study is crucial for understanding the solubility behavior of these compounds, which can influence their application in various fields (Jouyban et al., 2010).
Conformational Studies
- Sunjic et al. (1979) synthesized a derivative of 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one and determined its conformation in solution, using a computer-assisted LIS-NMR method. This research provides valuable information on the conformation of these compounds in different environments (Sunjic et al., 1979).
Crystal and Molecular Structure Studies
- The structure of complexes involving similar compounds was determined, as reported by Dunphy and Lynton (1971). Such studies are vital for understanding the interactions and binding properties of these compounds (Dunphy & Lynton, 1971).
Inclusion Complex Formation
- Lipkowski et al. (2005) studied the formation of inclusion complexes in the 1,4-benzodiazepine-benzene system. This research is significant for understanding how these compounds interact with other molecules, which can have implications in drug delivery and material science (Lipkowski et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Future research could focus on further exploring the synthesis and potential applications of “7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one” and its derivatives. As these compounds are derivatives of 1,4-benzodiazepine-2-ones , they may have potential uses in medicinal chemistry.
Eigenschaften
IUPAC Name |
7-chloro-3-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-16(20)19-14-8-7-12(17)9-13(14)15(18-10)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGIBNNISQKBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275406 | |
| Record name | NSC631627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one | |
CAS RN |
4699-82-5 | |
| Record name | NSC631627 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylnordazepam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S62KWW42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)





![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)
![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)
